1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride
Description
Properties
IUPAC Name |
1-[(2-aminophenyl)methyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-10-5-2-1-4-9(10)8-13-7-3-6-11(13)14;/h1-2,4-5H,3,6-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIMXDLSZYGWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride, also known as a pyrrolidinone derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological systems.
Chemical Structure and Properties
The compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1197625-41-4
The molecular structure includes a pyrrolidine ring, which is a common motif in many bioactive compounds, and an amino group that enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The presence of the piperidine-like structure allows for significant binding interactions with neurotransmitter receptors and enzymes, which can lead to various pharmacological effects.
Potential Targets
- Neurotransmitter Receptors : The compound may modulate the activity of receptors involved in neurotransmission.
- Enzymatic Pathways : It has the potential to inhibit or activate specific enzymes involved in metabolic processes.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
Antimicrobial Activity
Studies on pyrrolidine derivatives have shown promising antibacterial and antifungal properties. For instance, certain related compounds demonstrated Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
| Compound | MIC against S. aureus (mg/mL) | MIC against E. coli (mg/mL) |
|---|---|---|
| Compound A | 0.0039 | 0.025 |
| Compound B | 0.0045 | 0.030 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidinone derivatives. For example, a series of pyrrolidinone-hydrazone derivatives were tested against various cancer cell lines, showing significant cytotoxic effects. The most promising compounds exhibited selectivity towards prostate cancer cells (PPC-1) and melanoma cells (IGR39) .
| Cell Line | EC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 5.0 | Low |
| IGR39 | 3.5 | Moderate |
| Panc-1 | 4.0 | Moderate |
| PPC-1 | 2.5 | High |
Study on Antimicrobial Properties
In a study evaluating the antibacterial activity of various pyrrolidine derivatives, it was found that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance antimicrobial efficacy .
Study on Anticancer Effects
A recent investigation into the cytotoxicity of pyrrolidinone derivatives revealed that specific modifications to the chemical structure could lead to enhanced selectivity against cancer cell lines while minimizing effects on normal cells . This selectivity is crucial for developing effective anticancer therapies.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolidinone derivatives, including 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride. For instance, derivatives bearing diphenylamine moieties have shown selective cytotoxicity against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), IGR39 (melanoma), and Panc-1 (pancreatic carcinoma) with effective concentrations (EC50) ranging from 2.5 to 20.2 µM . The mechanism of action is believed to involve inhibition of cell migration and induction of apoptosis in cancer cells.
2. Neuroprotective Effects
The pyrrolidinone scaffold is known for its neuroprotective properties, as seen in compounds like Piracetam, which enhances cognitive function and protects against neurodegeneration. Research indicates that derivatives of 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one may exhibit similar neuroprotective effects due to their ability to modulate neurotransmitter systems .
3. Antioxidant Activity
The antioxidant properties of this compound have been investigated, showing potential in reducing oxidative stress in cellular models. This activity is crucial for developing therapeutic agents aimed at diseases characterized by oxidative damage .
Table: Summary of Biological Activities
Notable Research Findings
- Anticancer Screening : A series of pyrrolidinone-hydrazone derivatives were synthesized and evaluated for their anticancer activity. The most promising candidates demonstrated selective toxicity towards prostate cancer cells while having reduced effects on normal fibroblasts .
- Mechanistic Studies : Investigations into the mechanisms by which these compounds exert their effects are ongoing, focusing on their interaction with cellular signaling pathways involved in cancer progression and metastasis .
Comparison with Similar Compounds
1-Aminopyrrolidin-2-one Hydrochloride (CAS: 20386-22-5)
1-[(2S)-2-Aminopropyl]pyrrolidin-2-one Hydrochloride (CAS: 2126144-67-8)
1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one Hydrochloride (CAS: 1311313-56-0)
- Molecular Formula : C₁₁H₁₃ClN₂O·HCl
- Molecular Weight : 261.15 g/mol
- Key Differences: Chlorophenyl substituent introduces electron-withdrawing effects, altering reactivity. Methylamino group may enhance binding to monoamine transporters, as seen in psychoactive analogs .
Functional Analogues
α-Pyrrolidinononanophenone Hydrochloride (α-PNP, CAS: 2748414-29-9)
- Molecular Formula: C₁₉H₂₉NO·HCl
- Molecular Weight : 323.9 g/mol
- Applications: A psychoactive cathinone derivative with stimulant properties.
- Key Differences: Long aliphatic chain and ketone group confer lipophilicity, enhancing blood-brain barrier penetration. Used in forensic research, unlike the target compound, which is a non-psychoactive intermediate .
Naphyrone Hydrochloride (1-(2-Naphthyl)-2-(1-pyrrolidinyl)-1-pentanone Hydrochloride)
- Molecular Formula: C₁₉H₂₃NO·HCl
- Key Differences :
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|---|
| Target Compound | 57262-26-7 | C₁₁H₁₄N₂O·HCl | 226.70 | 2-aminobenzyl | Pharmaceutical intermediate |
| 1-Aminopyrrolidin-2-one hydrochloride | 20386-22-5 | C₄H₈N₂O·HCl | 136.58 | None | Synthetic building block |
| 1-[(2S)-2-Aminopropyl]pyrrolidin-2-one HCl | 2126144-67-8 | C₇H₁₄N₂O·HCl | 178.66 | Chiral aminopropyl | Chiral synthesis |
| α-Pyrrolidinononanophenone HCl | 2748414-29-9 | C₁₉H₂₉NO·HCl | 323.90 | Nonanophenone | Forensic research |
Research Findings and Implications
- Synthetic Utility: The target compound’s 2-aminobenzyl group enables modular derivatization for drug candidates targeting GPCRs or kinases .
- Biological Activity: Unlike psychoactive pyrrolidinones (e.g., α-PNP, Naphyrone), the target compound lacks reported central nervous system activity, emphasizing its role as an intermediate .
- Stability: The hydrochloride salt form improves solubility and handling compared to free bases, a common feature among pyrrolidinone derivatives .
Preparation Methods
Multi-step Synthesis Approach
According to ChemicalBook, the synthesis involves three main steps:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Diethyl ether; aqueous NaOH solution | Initial reaction to form intermediate compound |
| 2 | Potassium hydroxide; benzene | Further reaction to modify intermediate |
| 3 | Platinum catalyst; ethanol; hydrogenation | Hydrogenation to reduce and finalize the product |
This method yields 1-[(2-aminophenyl)methyl]pyrrolidin-2-one with a relatively good yield through a controlled hydrogenation step using platinum catalyst in ethanol solvent.
Catalytic Hydrogenation and Purification
The hydrogenation step is critical for converting intermediates to the final amine-containing pyrrolidinone. Platinum catalysts in ethanol under hydrogen atmosphere are commonly used, providing selective reduction of functional groups without over-reduction or decomposition.
Post-reaction, the product is purified through standard organic solvent extraction, crystallization, or column chromatography to isolate the hydrochloride salt form with high purity.
Research Findings and Comparative Analysis
| Aspect | Method 1 (ChemicalBook) | Method 2 (Patent on Related Pyrrolidinone) |
|---|---|---|
| Reaction type | Multi-step including hydrogenation | Ring closure followed by reduction |
| Key reagents | Diethyl ether, NaOH, KOH, benzene, platinum catalyst | Toluene/xylene, sodium borohydride, dimethyl sulfate |
| Safety considerations | Use of platinum catalyst and hydrogen gas | Avoidance of hazardous reducing agents like LiAlH4 |
| Purification methods | Extraction, crystallization | Extraction, distillation under reduced pressure |
| Yield and purity focus | Moderate to good yield, standard purification | Improved yield and purity due to crystallizable intermediates |
| Scalability potential | Established but may require careful hydrogenation control | Designed for scalability with safer reagents |
The first method is classical and well-documented, emphasizing the hydrogenation step as a key transformation. The second method, while focused on a related compound, offers valuable insights into safer and more scalable synthesis routes that could be adapted for this compound.
Summary Table of Preparation Steps
| Step Number | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of intermediate | Diethyl ether, aqueous NaOH | Intermediate compound formed |
| 2 | Intermediate modification | Potassium hydroxide, benzene | Modified intermediate |
| 3 | Hydrogenation | Platinum catalyst, ethanol, hydrogen gas | Final compound synthesized |
| 4 | Purification | Organic solvent extraction, crystallization | Pure hydrochloride salt obtained |
Q & A
Q. What are the recommended methods for synthesizing 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride, and how does reaction optimization impact yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-aminobenzylamine with pyrrolidin-2-one derivatives under acidic conditions, followed by HCl treatment to isolate the hydrochloride salt . Key parameters include:
- Temperature control : Excess heat may degrade the amine group.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Purification : Recrystallization from ethanol/water mixtures enhances purity (≥95%) .
Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (initial step) | Prevents side reactions |
| pH during salt formation | 3–4 | Maximizes crystallization |
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : and NMR verify the pyrrolidinone ring (δ 2.0–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks at m/z 219.2 (free base) and 255.6 (hydrochloride) .
Q. What are the stability profiles of this compound under different storage conditions?
Methodological Answer:
- Short-term stability : Stable at 4°C in desiccated, amber vials for 6 months .
- Long-term stability : -20°C under inert gas (N) prevents hydrolysis of the pyrrolidinone ring .
- Degradation pathways : Exposure to humidity or light accelerates decomposition; monitor via TLC (R shift ≥0.2 indicates degradation) .
Advanced Research Questions
Q. How can enantiomeric separation be achieved for chiral analogs of this compound?
Methodological Answer:
Q. What in vitro bioactivity assays are suitable for studying its pharmacological potential?
Methodological Answer:
- Kinase inhibition assays : Use ADP-Glo™ kits to screen against kinases (e.g., MAPK) at 1–100 µM concentrations .
- Cellular uptake : Radiolabel with and quantify intracellular accumulation in HEK293 cells via scintillation counting .
Data Table :
| Assay Type | EC/IC Range | Key Observations |
|---|---|---|
| Kinase Inhibition | 5–20 µM | Competitive inhibition observed |
| Cytotoxicity (MTT) | >100 µM | Low acute toxicity |
Q. How can researchers resolve contradictions in reported melting points or spectral data?
Methodological Answer:
- Contradiction Example : Melting points reported as 227°C vs. 245°C .
- Resolution :
- Reproduce synthesis : Verify starting material purity (e.g., 2-aminophenyl vs. 2-nitro precursors).
- Thermal analysis : Use DSC to detect polymorphs (endothermic peaks at 227°C vs. 245°C indicate crystalline forms) .
- Cross-validate : Compare IR spectra for carbonyl stretches (1680–1700 cm) to confirm structural consistency .
Q. What strategies improve aqueous solubility for in vivo studies without compromising stability?
Methodological Answer:
- Co-solvents : Use cyclodextrin (e.g., HP-β-CD) complexes (20% w/v) to enhance solubility 10-fold .
- pH adjustment : Buffered solutions (pH 4.5) prevent precipitation in physiological media .
- Prodrug design : Esterification of the pyrrolidinone ring increases solubility but requires enzymatic cleavage studies .
Q. How can metabolic pathways be elucidated using isotopic labeling?
Methodological Answer:
- Isotope labeling : Synthesize -labeled compound at the benzyl position for LC-MS/MS tracking .
- In vitro models : Incubate with liver microsomes (human/rat) and monitor N-demethylation or hydroxylation metabolites .
Q. What computational methods predict binding affinities to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with homology models of GPCRs (e.g., 5-HT) for binding pose analysis .
- MD simulations : AMBER force fields simulate ligand-receptor interactions over 100 ns to assess stability (RMSD <2 Å) .
Q. How are batch-to-batch variations minimized during scale-up synthesis?
Methodological Answer:
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
- Quality control : Strict adherence to ICH guidelines for impurities (<0.1% by HPLC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
